2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide
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Overview
Description
Compounds with structures similar to the one you provided often have biological or pharmacological activity. They may contain functional groups such as oxadiazole and naphthyridinone, which are found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and their chemical environments .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the functional groups present in the molecule. For instance, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability can be determined experimentally. Computational methods can also provide estimates of these properties .Scientific Research Applications
Microwave-Assisted Synthesis
The use of microwave irradiation has been explored for the synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines, offering a convenient method under solvent-free conditions. This approach not only simplifies the synthesis process but also potentially enhances the yield and purity of these compounds, making them more accessible for further research applications (Mogilaiah, Swamy, Chandra, & Srivani, 2009).
Antibacterial Agents
Several studies have focused on synthesizing derivatives of 1,3,4-oxadiazole and naphthyridine to evaluate their antibacterial activity. These compounds have been found to exhibit significant antibacterial properties, making them candidates for developing new antibacterial drugs. The synthesis strategies involve creating various derivatives to optimize their activity against specific bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Evaluation
The synthesis and characterization of naphthyridine and oxadiazole derivatives have also been investigated for their anticancer properties. Through a series of chemical modifications, researchers aim to identify compounds with potent anticancer activity, which can lead to the development of new therapeutic agents for cancer treatment. These studies include in vitro evaluations to assess the efficacy of these compounds against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds depend on their physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals. They also describe the hazards, first aid measures, and personal protective equipment associated with the chemical .
Future Directions
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-14(2)10-11-26-20(31)13-30-12-19(21(32)18-9-4-15(3)27-23(18)30)24-28-22(29-33-24)16-5-7-17(25)8-6-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZFRMDKZUEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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